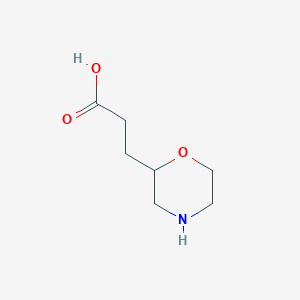
3-(Morpholin-2-yl)propanoic acid
説明
3-(Morpholin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Biologically Active Compounds : The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid is an important intermediate for synthesizing biologically active heterocyclic compounds. It forms strong hydrogen bonds, contributing to its stability and reactivity (Mazur, Pitucha, & Rzączyńska, 2007).
Blood Coagulation : Amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, which involve morpholine, have been synthesized and shown to influence blood coagulation, acting as hemostatics. Some of these compounds are particularly active, decreasing blood coagulation time significantly (Limanskii et al., 2009).
Xanthine Oxidase Inhibition and Anti-Inflammatory Effects : Certain cyclodidepsipeptides, including 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have shown potent inhibitory activity against xanthine oxidase and significant suppression of nuclear factor of κB (NF-κB) activation. These properties suggest their potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Pharmaceutical Applications : Morpholine derivatives have been explored for various pharmaceutical applications, including as inhibitors for enzymes like cathepsin S (Latli et al., 2012), and in the synthesis of compounds with antibacterial activity (Narsimha et al., 2014).
Antimicrobial Activity : The synthesis and testing of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione revealed antimicrobial activity against several bacterial strains, indicating its potential in developing new antimicrobial agents (Yancheva et al., 2012).
Photodynamic Therapy : Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy groups have shown promise as agents for photodynamic therapy, especially in treating cancer cell lines (Kucińska et al., 2015).
特性
IUPAC Name |
3-morpholin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYVUUWWXGDGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


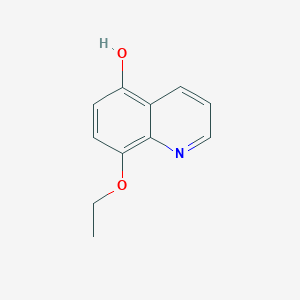
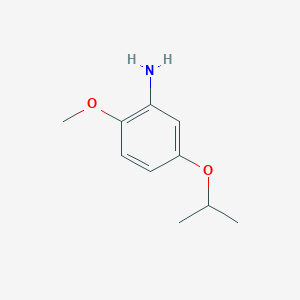
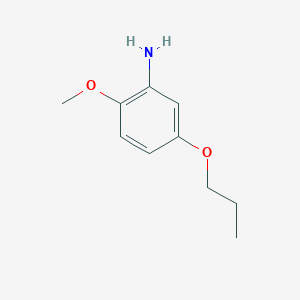


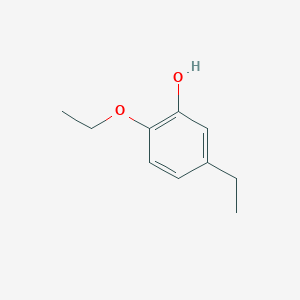
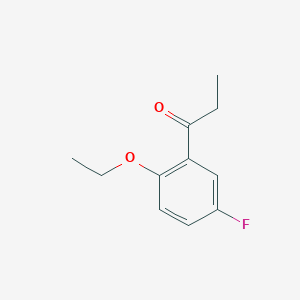

![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7905846.png)

![5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B7905864.png)

